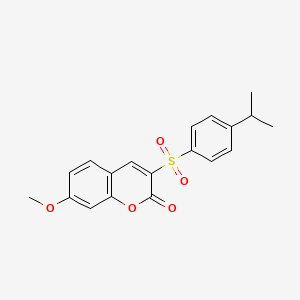
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a significant impact on various biochemical and physiological processes, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one involves the inhibition of this compound. This enzyme is responsible for dephosphorylating insulin receptor substrate (IRS) proteins, which leads to the inhibition of insulin signaling. By inhibiting this compound, this compound increases insulin sensitivity and improves glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to improve glucose uptake in skeletal muscle and adipose tissue, which is important for the regulation of blood glucose levels. It has also been shown to improve insulin signaling in the liver, which is important for the regulation of glucose production. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is its specificity for this compound. This makes it a valuable tool for studying the role of this compound in insulin signaling and glucose metabolism. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the investigation of the effects of this compound on other physiological processes, such as lipid metabolism and inflammation. Additionally, there is potential for the development of new drugs based on the structure of this compound for the treatment of diabetes and other metabolic disorders.
Synthesis Methods
The synthesis of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is a complex process that involves several steps. The first step involves the preparation of 4-isopropylphenylboronic acid, which is then reacted with 7-methoxy-2-bromochromone to form the intermediate product. The intermediate product is then treated with sulfonyl chloride to form the final product.
Scientific Research Applications
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its ability to inhibit protein tyrosine phosphatase 1B (this compound), which is a key enzyme involved in the regulation of insulin signaling. Inhibition of this compound has been shown to improve insulin sensitivity, making it a potential treatment for diabetes.
properties
IUPAC Name |
7-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)13-5-8-16(9-6-13)25(21,22)18-10-14-4-7-15(23-3)11-17(14)24-19(18)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUVMDGPWWBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)
![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2911657.png)

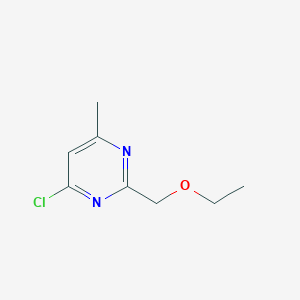
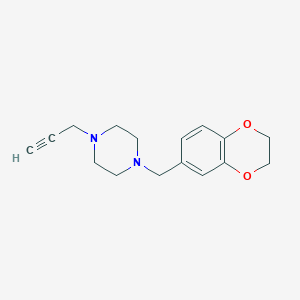
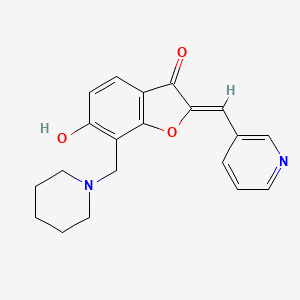
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2911666.png)
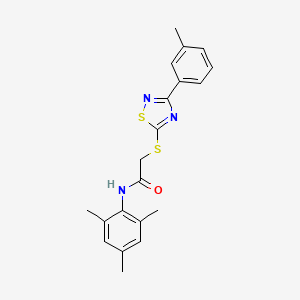
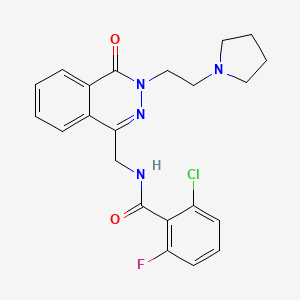

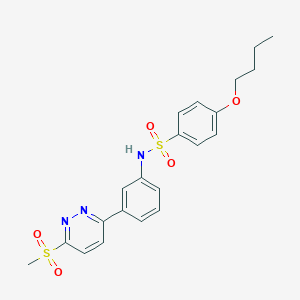
![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2911672.png)